Cas no 185378-81-8 (3-(1-Aminopropyl)-1-adamantanol hydrochloride)

3-(1-Aminopropyl)-1-adamantanol hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-(1-Aminopropyl)-1-adamantanol hydrochloride
- 185378-81-8
- 3-(1-aminopropyl)adamantan-1-ol;hydrochloride
- Cambridge id 5114567
- SR-01000397330
- 3-(1-Amino-propyl)-adamantan-1-ol
- 3-(1-aminopropyl)adamantan-1-ol hydrochloride
- CHEMBL1324791
- SR-01000397330-1
- SMR000117213
- AKOS015847813
- 3-(1-aminopropyl)adamantan-1-olhydrochloride
- MLS000526739
-
- MDL: MFCD01677983
- インチ: InChI=1S/C13H23NO.ClH/c1-2-11(14)12-4-9-3-10(5-12)7-13(15,6-9)8-12;/h9-11,15H,2-8,14H2,1H3;1H
- InChIKey: RHYDWWORMNUPCI-UHFFFAOYSA-N
- ほほえんだ: CCC(C12CC3CC(C1)CC(C3)(C2)O)N.Cl
計算された属性
- せいみつぶんしりょう: 245.1546421g/mol
- どういたいしつりょう: 245.1546421g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 262
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
3-(1-Aminopropyl)-1-adamantanol hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A579228-10mg |
3-(1-Aminopropyl)-1-Adamantanol Hydrochloride |
185378-81-8 | 10mg |
$ 50.00 | 2022-06-08 | ||
TRC | A579228-50mg |
3-(1-Aminopropyl)-1-Adamantanol Hydrochloride |
185378-81-8 | 50mg |
$ 135.00 | 2022-06-08 | ||
TRC | A579228-100mg |
3-(1-Aminopropyl)-1-Adamantanol Hydrochloride |
185378-81-8 | 100mg |
$ 210.00 | 2022-06-08 |
3-(1-Aminopropyl)-1-adamantanol hydrochloride 関連文献
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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6. Back matter
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7. Book reviews
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
3-(1-Aminopropyl)-1-adamantanol hydrochlorideに関する追加情報
3-(1-Aminopropyl)-1-adamantanol Hydrochloride: A Comprehensive Overview
3-(1-Aminopropyl)-1-adamantanol hydrochloride (CAS No. 185378-81-8) is a unique organic compound with significant potential in various scientific and industrial applications. This compound, belonging to the adamantane family, has garnered attention due to its distinctive chemical structure and versatile properties. In recent years, advancements in synthetic chemistry and materials science have further highlighted its importance in drug discovery, polymer synthesis, and advanced materials development.
The adamantane skeleton, a key structural component of this compound, is renowned for its high stability and rigidity. The 1-adamantanol group introduces hydroxyl functionality, while the aminopropyl side chain adds a reactive amine group. This combination makes 3-(1-Aminopropyl)-1-adamantanol hydrochloride highly versatile for functionalization and integration into larger molecular frameworks. Recent studies have demonstrated its utility in creating advanced materials with tailored mechanical and electronic properties.
From a synthetic perspective, the preparation of 3-(1-Aminopropyl)-1-adamantanol hydrochloride involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. Researchers have explored various pathways to optimize yield and purity, leveraging insights from computational chemistry to predict reaction outcomes. These advancements have significantly enhanced the scalability of this compound for industrial applications.
In the field of pharmacology, 3-(1-Aminopropyl)-1-adamantanol hydrochloride has shown promise as a building block for drug delivery systems. Its rigid structure and functional groups enable the creation of bioactive molecules with improved pharmacokinetic profiles. Recent research highlights its role in designing nanocarriers for targeted drug delivery, where its stability and surface functionality are critical advantages.
Beyond medicine, this compound has found applications in polymer science. The adamantane core provides exceptional thermal and chemical resistance, making it ideal for high-performance polymers used in aerospace and electronics industries. Innovations in polymerization techniques have further expanded its utility, enabling the synthesis of materials with unprecedented durability and conductivity.
Looking ahead, ongoing research into 3-(1-Aminopropyl)-1-adamantanol hydrochloride continues to uncover new possibilities. Collaborative efforts between chemists, engineers, and material scientists are driving advancements in areas such as self-healing polymers and advanced composites. These developments underscore the compound's pivotal role in shaping future technologies.
In conclusion, 3-(1-Aminopropyl)-1-adamantanol hydrochloride (CAS No. 185378-81-8) stands as a testament to the ingenuity of modern chemistry. Its unique structure, versatile properties, and wide-ranging applications make it a cornerstone in contemporary scientific research. As breakthroughs continue to emerge, this compound will undoubtedly play an even more critical role in advancing science and industry worldwide.
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